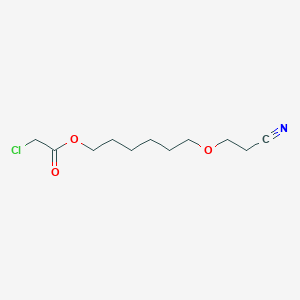

6-(2-Cyanoethoxy)hexyl chloroacetate

Description

6-(2-Cyanoethoxy)hexyl chloroacetate is a synthetic organic compound characterized by a hexyl chain substituted with a cyanoethoxy group at the 6-position and a chloroacetate ester moiety. Its molecular structure combines a chloroacetate group (ClCH₂COO–) linked to a hexyl chain modified with a cyanoethyl ether (–OCH₂CH₂CN). The compound’s structural complexity places it within a broader class of chloroacetate esters, which are often employed in organic synthesis, pharmaceuticals, or material science due to their electrophilic reactivity .

Properties

CAS No. |

62585-45-9 |

|---|---|

Molecular Formula |

C11H18ClNO3 |

Molecular Weight |

247.72 g/mol |

IUPAC Name |

6-(2-cyanoethoxy)hexyl 2-chloroacetate |

InChI |

InChI=1S/C11H18ClNO3/c12-10-11(14)16-9-4-2-1-3-7-15-8-5-6-13/h1-5,7-10H2 |

InChI Key |

BNTVFGAKYWPEOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOC(=O)CCl)CCOCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyanoethoxy)hexyl chloroacetate typically involves the reaction of 6-(2-cyanoethoxy)hexanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

6-(2-Cyanoethoxy)hexanol+Chloroacetyl chloride→6-(2-Cyanoethoxy)hexyl chloroacetate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyanoethoxy)hexyl chloroacetate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

Nucleophilic substitution: Substituted derivatives such as amides or thioesters.

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Amines.

Scientific Research Applications

6-(2-Cyanoethoxy)hexyl chloroacetate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Cyanoethoxy)hexyl chloroacetate depends on its chemical reactivity. For example, in nucleophilic substitution reactions, the chloroacetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The cyano group can participate in various reactions, including reduction to form amines, which can further react to form other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂•Na)

- Structure and Reactivity: Sodium chloroacetate is a sodium salt of chloroacetic acid, lacking the ester and cyanoethoxy functionalities present in 6-(2-Cyanoethoxy)hexyl chloroacetate. Its ionic nature enhances water solubility, whereas the latter’s ester and ether groups confer lipophilicity .

- Toxicity and Safety: Sodium chloroacetate exhibits significant hazards, including skin/eye irritation and systemic toxicity upon ingestion. First aid measures emphasize thorough rinsing and medical consultation . By contrast, the ester form (this compound) may exhibit lower acute toxicity due to reduced solubility and slower hydrolysis, though this remains speculative without direct data.

Chloroacetyl Chloride (C₂H₂Cl₂O)

- Functional Groups: Chloroacetyl chloride contains a reactive acyl chloride group (–COCl), making it highly electrophilic and moisture-sensitive. In comparison, this compound has a stabilized ester group (–COO–), likely reducing its reactivity toward nucleophiles like water or alcohols .

- Applications: Chloroacetyl chloride is widely used in peptide synthesis and agrochemical production. The hexyl and cyanoethoxy substituents in this compound could tailor its application toward controlled-release formulations or specialty polymers, though this requires experimental validation.

2-(2-Hydroxyethoxy)ethyl Chloroacetate (C₆H₁₁ClO₄)

- Structural Similarities: This compound shares the chloroacetate ester group with the target compound but replaces the cyanoethoxyhexyl chain with a hydroxyethoxyethyl group.

- The cyanoethoxyhexyl chain in the target compound would likely increase molecular volume and steric hindrance, impacting interactions in chromatographic or spectroscopic analyses .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Reactivity Trends: Chloroacetate derivatives vary widely in reactivity based on substituents. Sodium chloroacetate’s ionic nature favors aqueous-phase reactions, while this compound’s lipophilic ester may enhance compatibility with organic matrices .

- Toxicity Considerations: The absence of direct toxicity data for this compound necessitates caution, drawing parallels to structurally related esters. For example, chloroacetate esters generally require handling under inert conditions to prevent hydrolysis to chloroacetic acid, a known toxin .

- Potential Applications: The cyanoethoxy group could enable applications in photoresist materials or click chemistry, leveraging its nitrile functionality for further derivatization. This contrasts with sodium chloroacetate’s role as a bulk chemical in herbicide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.